molecular formula C17H21N3O B11800008 2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11800008
M. Wt: 283.37 g/mol
InChI Key: RONPIFQRTQYVBY-UHFFFAOYSA-N
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Description

2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a pyrrole ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylpyrrole with pyridine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • 2,5-Dimethylpyrrole derivatives

Uniqueness

2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of pyrrole, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

2-[2-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C17H21N3O/c1-13-8-9-14(2)20(13)17-15(6-5-10-18-17)16-7-3-4-11-19(16)12-21/h5-6,8-10,12,16H,3-4,7,11H2,1-2H3

InChI Key

RONPIFQRTQYVBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC=N2)C3CCCCN3C=O)C

Origin of Product

United States

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